N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and propoxybenzamide groups. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Propoxybenzamide Group: This step involves the reaction of the intermediate with 4-propoxybenzoyl chloride in the presence of a base
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The chlorophenyl group enhances its binding affinity, while the propoxybenzamide group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can be compared with other thiazole derivatives such as:
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide: This compound has a methoxy group instead of a propoxy group, which may affect its biological activity and solubility.
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide: The ethoxy group provides different steric and electronic properties compared to the propoxy group.
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-butoxybenzamide: The butoxy group increases the hydrophobicity of the compound, potentially affecting its interaction with biological targets
Properties
Molecular Formula |
C21H21ClN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-2-13-26-19-9-5-15(6-10-19)20(25)23-12-11-18-14-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
InChI Key |
MWZZMHURZFONGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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